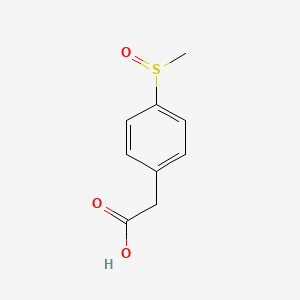

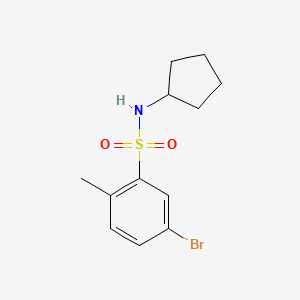

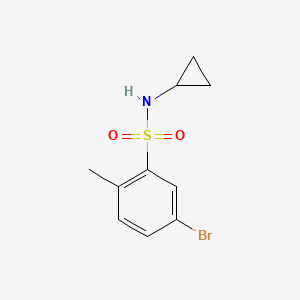

5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide

Descripción general

Descripción

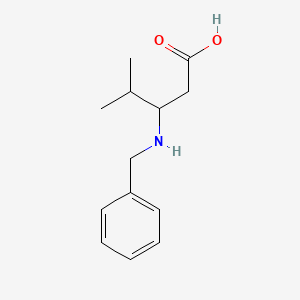

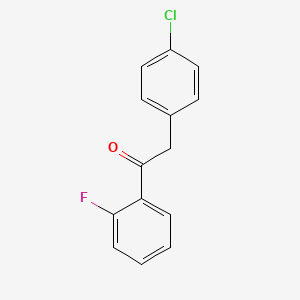

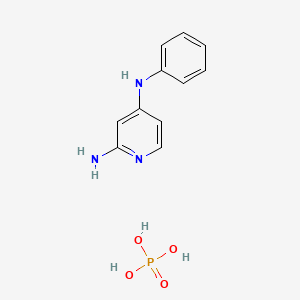

“5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C10H12BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group that is further substituted with a cyclopropyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide” include a density of 1.658g/cm3 . The compound has a boiling point of 390.1ºC at 760mmHg . The exact mass is 248.94600 and the molecular weight is 250.11300 . The compound is solid in form .Aplicaciones Científicas De Investigación

HIV-1 Infection Prevention

5-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide has been studied for its potential use in HIV-1 infection prevention. Researchers synthesized a novel compound using this chemical, highlighting its potential as a candidate for drug development in the context of HIV-1 infection prevention (Cheng De-ju, 2015).

Anticancer Properties

A compound incorporating 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide showed promising anticancer properties. The synthesized compound, characterized by various spectroscopic methods, demonstrated potential in cancer treatment, particularly in the context of inhibiting specific cancer cell growth (Zhang et al., 2010).

Electrophilic Cyanation in Synthesis

This chemical has been utilized in electrophilic cyanation reactions for synthesizing various benzonitriles from (hetero)aryl bromides. The process shows the compound’s versatility and efficiency in creating pharmaceutical intermediates, demonstrating its significant role in organic synthesis (P. Anbarasan et al., 2011).

Photodynamic Therapy for Cancer

Research on 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide has led to the development of new compounds with potential applications in photodynamic therapy for cancer treatment. The compound’s ability to generate singlet oxygen and its good fluorescence properties make it a candidate for use in Type II photosensitizers for treating cancer (M. Pişkin et al., 2020).

Antibacterial and Anti-Inflammatory Applications

Studies have shown that derivatives of 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide possess antibacterial and anti-inflammatory properties. These compounds have been synthesized and evaluated for their potential as therapeutic agents in treating various bacterial infections and inflammatory diseases (M. Abbasi et al., 2017).

Enzyme Inhibition in Alzheimer’s Disease

Compounds derived from 5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide have been studied for their potential as enzyme inhibitors, specifically targeting enzymes related to Alzheimer’s disease. These compounds have shown promising results in inhibiting acetylcholinesterase, which is a key target in Alzheimer’s treatment (M. Abbasi et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to avoid inhalation, contact with skin, and contact with eyes . In case of accidental exposure, it is advised to seek medical attention .

Propiedades

IUPAC Name |

5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRBEYWVQWEHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopropyl-2-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.